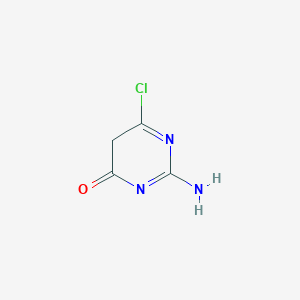
2-amino-6-chloro-5H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-5H-pyrimidin-4-one, also known as ACP, is a heterocyclic compound that has shown great potential in scientific research. It is a pyrimidine derivative that has gained attention due to its unique chemical properties and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-5H-pyrimidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-6-chloro-5H-pyrimidin-4-one depend on the specific application. In studies focused on anti-inflammatory effects, it has been shown to reduce the production of inflammatory cytokines and prostaglandins. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In studies focused on Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-6-chloro-5H-pyrimidin-4-one is its versatility in various scientific research applications. It has been shown to have potential in treating multiple diseases and has been used as a precursor in the synthesis of other biologically active compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-amino-6-chloro-5H-pyrimidin-4-one. One direction is to continue studying its potential as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential in treating other diseases, such as viral infections. Additionally, further research could be done to improve its solubility in water, which would make it more practical for use in certain experiments. Finally, it could be studied further as a precursor in the synthesis of other biologically active compounds.
Synthesemethoden
The synthesis of 2-amino-6-chloro-5H-pyrimidin-4-one involves a multi-step process that starts with the reaction of 2,4,6-trichloropyrimidine with ammonia. This reaction produces 2-amino-4,6-dichloropyrimidine, which is then reacted with ethyl acetoacetate to produce 2-amino-4,6-dichloro-5-ethoxycarbonylpyrimidine. This compound is then hydrolyzed to produce 2-amino-6-chloro-5-ethoxycarbonylpyrimidin-4-one, which is finally de-esterified to produce 2-amino-6-chloro-5H-pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-5H-pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
2-amino-6-chloro-5H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQJRMSIXSASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=NC1=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)